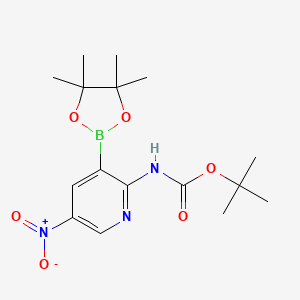

tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Description

tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (CAS: 1310383-54-0) is a boronic ester-containing pyridine derivative widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications . Its structure features a nitro (-NO₂) substituent at the 5-position of the pyridine ring, a tert-butyl carbamate protecting group at the 2-position, and a pinacol boronate ester at the 3-position.

Properties

IUPAC Name |

tert-butyl N-[5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BN3O6/c1-14(2,3)24-13(21)19-12-11(8-10(9-18-12)20(22)23)17-25-15(4,5)16(6,7)26-17/h8-9H,1-7H3,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFYGBNUVHDLDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694425 | |

| Record name | tert-Butyl [5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-63-5 | |

| Record name | Carbamic acid, N-[5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Pyridine Derivatives

The synthesis begins with a substituted pyridine scaffold, typically 2-amino-5-nitropyridine or its halogenated analogs. Halogenation at the 3-position is critical for subsequent borylation. For example, bromination using PBr₃ or N-bromosuccinimide (NBS) under radical conditions achieves selective substitution.

Borylation Reaction

The boronate ester group is introduced via Miyaura borylation, employing bis(pinacolato)diboron (B₂pin₂) and palladium catalysts. This step often utilizes Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands such as Xantphos to enhance regioselectivity. Reactions are conducted in anhydrous 1,4-dioxane or THF at 80–100°C under inert atmosphere.

| Reaction Component | Specification |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Solvent | 1,4-Dioxane |

| Temperature | 90°C |

| Yield | 72–85% |

Nitro Group Installation

Nitration is achieved using fuming HNO₃ in H₂SO₄ at 0–5°C. Careful temperature control prevents over-nitration or ring degradation. The nitro group’s electron-withdrawing properties stabilize the intermediate for subsequent carbamate protection.

Carbamate Protection

The amine group at the 2-position is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP or triethylamine. Reactions proceed in dichloromethane (DCM) or THF at room temperature, achieving >90% conversion.

Detailed Preparation Methods

Method A: Sequential Functionalization

Step 1: 3-Bromo-5-nitropyridine Synthesis

3-Bromopyridine (1 equiv) is dissolved in concentrated H₂SO₄ (10 mL/g) and cooled to 0°C. Fuming HNO₃ (1.2 equiv) is added dropwise over 30 minutes. The mixture is stirred for 4 hours, quenched with ice, and neutralized with NaHCO₃. The precipitate is filtered and recrystallized from ethanol (yield: 68%).

Step 2: Miyaura Borylation

3-Bromo-5-nitropyridine (1 equiv), B₂pin₂ (1.5 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) are combined in degassed 1,4-dioxane (15 mL/g). The reaction is heated at 90°C for 12 hours, filtered through Celite, and concentrated. Column chromatography (hexane/EtOAc 4:1) isolates the boronate ester (yield: 78%).

Step 3: Boc Protection

The borylated intermediate (1 equiv) is dissolved in THF (10 mL/g), and Boc₂O (1.2 equiv) and DMAP (0.1 equiv) are added. After stirring at 25°C for 6 hours, the mixture is diluted with water and extracted with EtOAc. The organic layer is dried (Na₂SO₄) and concentrated to afford the title compound (yield: 92%).

Method B: One-Pot Borylation-Protection

This streamlined approach combines borylation and Boc protection in a single reactor. After Miyaura borylation, the reaction is cooled to 25°C, and Boc₂O is added directly without intermediate purification. This method reduces processing time but requires rigorous exclusion of moisture (yield: 70%).

Optimization and Critical Parameters

Catalyst Selection

Palladium catalysts significantly impact borylation efficiency. Pd(OAc)₂ with Xantphos provides higher yields (78%) compared to PdCl₂(PPh₃)₂ (65%) due to improved stability and electron donation.

Solvent Effects

Polar aprotic solvents like 1,4-dioxane enhance boronate ester formation by stabilizing the Pd intermediate. Substituting with THF reduces yields by 15–20% due to inferior thermal stability.

Temperature Control

Exceeding 100°C during borylation leads to deboronation and tar formation. Maintaining 90°C ensures optimal kinetics without decomposition.

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.

Substitution: The dioxaborolane group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form various biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3).

Major Products

Amino Derivatives: From reduction of the nitro group.

Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its ability to undergo various coupling reactions makes it valuable for constructing diverse chemical libraries.

Biology and Medicine

This compound is explored for its potential biological activities. The nitro group and pyridine ring are common motifs in pharmacologically active compounds, making it a candidate for drug discovery and development. It is also used in the synthesis of enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its reactivity and stability make it suitable for various applications in material science.

Mechanism of Action

The biological activity of tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyridine ring can bind to enzyme active sites or receptor binding pockets, modulating their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is part of a family of pyridine-based boronic esters with varying substituents. Key analogs include:

Key Observations :

- Nitro Derivative : The nitro group increases molecular weight by ~45 g/mol compared to the parent compound, introducing strong electron-withdrawing effects that enhance electrophilicity at the boronate site .

- Halogenated Analogs : Chloro and fluoro substituents offer balanced reactivity and stability. The fluoro analog’s lower molecular weight may improve solubility .

- Parent Compound : Serves as a versatile intermediate in synthesizing N-arylpyrazole agonists and other pharmaceuticals .

Commercial Availability and Purity

- Nitro Derivative : Available at 95+% purity (Catalog Number: 100172), priced higher due to specialized applications .

- Chloro Analog : Manufactured under ISO certification at ≥97% purity (MolCore), emphasizing its role in API production .

- Parent Compound : Priced at ¥137.00/g (CAS: 910462-31-6), reflecting its broad utility .

Biological Activity

tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a synthetic organic compound characterized by its unique structural features, including a tert-butyl group, a nitro group, and a boron-containing dioxaborolane moiety attached to a pyridine ring. With a molecular formula of C17H25BN2O6 and a molecular weight of approximately 365.19 g/mol, this compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities.

The biological activity of this compound is hypothesized to stem from its structural components. The presence of the nitro group may enhance interactions with biological targets through electronic effects and hydrogen bonding capabilities. Compounds with similar structures often exhibit significant biological properties due to their pharmacophoric characteristics.

Comparative Analysis

To understand the biological relevance of this compound better, we can compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate | Similar pyridine and dioxaborolane structure | Different substitution pattern |

| Tert-butyl (5-(4-fluoro-pyridin-2-yl)carbamate | Contains a fluorine instead of a nitro group | Potentially different biological activity |

| Tert-butyl (5-amino-pyridin-2-yl)carbamate | Amino group instead of nitro | May exhibit different reactivity and biological properties |

This table illustrates how variations in functional groups can influence the biological behavior and potential applications of these compounds.

In Vitro Studies

Research involving similar compounds has demonstrated their capability to inhibit specific kinases or enzymes. For instance:

- PKMYT1 Inhibitors : A study on PKMYT1 inhibitors showed that modifications in the structure led to significant differences in enzymatic potency and selectivity. This suggests that similar approaches could be applied to explore the activity of tert-butyl (5-nitro...) against relevant targets .

- Cell-Based Assays : Analogous compounds have been evaluated using cell-based assays to monitor their effects on cellular pathways. These assays confirmed the importance of structural motifs in enhancing biological activity .

Future Directions

Further research is required to elucidate the precise mechanisms by which tert-butyl (5-nitro...) exerts its effects. Suggested methodologies include:

- Binding Studies : Employing techniques like surface plasmon resonance or isothermal titration calorimetry to assess binding affinities with target proteins.

- In Vivo Models : Testing the compound in animal models to evaluate therapeutic efficacy and safety profiles.

Q & A

Q. Q1. What are the common synthetic routes for preparing tert-butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate?

The compound is typically synthesized via sequential functionalization of pyridine derivatives. Key steps include:

- Boronate Installation : Suzuki-Miyaura coupling or direct borylation using pinacol borane under palladium catalysis to introduce the dioxaborolane group .

- Carbamate Protection : Reaction of the amino group on the pyridine ring with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP .

- Nitro Group Introduction : Nitration using mixed acids (e.g., HNO₃/H₂SO₄) at controlled temperatures to avoid over-oxidation .

Characterization: LC-MS for purity assessment, ¹H/¹³C NMR for structural confirmation (e.g., δ ~1.3 ppm for Boc tert-butyl protons; δ ~8.5 ppm for pyridine protons) .

Intermediate-Level Reaction Design

Q. Q2. How can researchers optimize the yield of the boronate ester intermediate in cross-coupling reactions?

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura coupling, as these catalysts minimize side reactions with nitro groups .

- Solvent/Base Optimization : Dioxane/water mixtures with K₂CO₃ or Cs₂CO₃ enhance solubility and deprotonation efficiency .

- Temperature Control : Reactions at 80–100°C balance reactivity and stability of the nitro group .

Troubleshooting: Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 2:8) to detect incomplete coupling or Boc deprotection .

Advanced Mechanistic Analysis

Q. Q3. How do competing reaction pathways affect the regioselectivity of nitration in this compound?

- Electronic Effects : The electron-withdrawing nitro and boronate groups direct nitration to the meta position relative to existing substituents. Computational modeling (DFT) can predict orbital interactions and charge distribution .

- Steric Hindrance : The bulky tert-butyl carbamate and dioxaborolane groups may force nitration to occur at less hindered sites. X-ray crystallography of intermediates can validate steric influences .

Data Contradiction: Discrepancies between predicted and observed regioselectivity may arise from solvent polarity or counterion effects, requiring kinetic studies (e.g., in situ IR monitoring) .

Stability & Handling

Q. Q4. What are the critical stability considerations for storing this compound?

- Moisture Sensitivity : The boronate ester hydrolyzes in humid conditions. Store under inert gas (Ar/N₂) with molecular sieves .

- Thermal Decomposition : Avoid temperatures >40°C to prevent Boc group cleavage or nitro group reduction .

- Light Sensitivity : Protect from UV light to inhibit radical degradation pathways .

Analytical Method Development

Q. Q5. Which analytical techniques are most effective for quantifying impurities in this compound?

- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient to separate byproducts (e.g., de-Boc or deborylated species) .

- ¹¹B NMR : Detect boron-containing impurities (e.g., free boronic acid at δ ~30 ppm vs. dioxaborolane at δ ~28 ppm) .

- XRD : Resolve crystallinity issues affecting bioavailability in downstream applications .

Advanced Applications in Organic Synthesis

Q. Q6. How is this compound utilized in synthesizing heterocyclic drug candidates?

- Suzuki Cross-Coupling : The boronate group enables C–C bond formation with aryl halides, generating biaryl motifs common in kinase inhibitors .

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine for further functionalization (e.g., amide coupling) .

Case Study: In antimalarial research, similar carbamate-protected intermediates were used to build imidazopyridazine scaffolds .

Contradictory Data Resolution

Q. Q7. How should researchers address discrepancies in reported reaction yields for similar boronate esters?

- Parameter Reevaluation : Compare solvent purity, catalyst lot variability, and substrate ratios across studies .

- Byproduct Analysis : Use high-resolution MS to identify trace impurities (e.g., homocoupling products from Pd black formation) .

- Reproducibility Protocols : Adopt standardized reaction setups (e.g., microwave-assisted synthesis for consistent heating) .

Computational Support

Q. Q8. Can computational methods predict reaction outcomes for derivatives of this compound?

- Reaction Path Search : Tools like GRRM or AFIR map potential energy surfaces to identify low-barrier pathways .

- Machine Learning : Train models on existing datasets (e.g., reaction temperature, solvent polarity) to forecast optimal conditions for new analogs .

Validation: Cross-check computational predictions with small-scale experiments (e.g., 0.1 mmol trial reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.